

# Nudifloside B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: Nudifloside B

Cat. No.: B161996

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## Abstract

**Nudifloside B**, a secoiridoid glucoside isolated from the leaves and stems of *Jasminum nudiflorum*, represents a molecule of significant interest within the field of natural product chemistry. Its complex architecture, featuring multiple stereocenters, necessitates a thorough understanding of its chemical structure and stereochemistry for any potential therapeutic application. This technical guide provides a detailed exposition of **Nudifloside B**, consolidating its structural elucidation, spectroscopic data, and the experimental protocols utilized for its characterization.

## Chemical Structure and Stereochemistry

**Nudifloside B** is classified as a secoiridoid glucoside. The definitive structure and relative stereochemistry were established through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) techniques.

The molecular formula of **Nudifloside B** has been determined to be C<sub>43</sub>H<sub>60</sub>O<sub>22</sub>. The core of the molecule consists of a secoiridoid aglycone linked to a glucose moiety. The precise connectivity and stereochemical configuration are crucial for its biological activity and are detailed in the structural representation below.

(Note: A 2D chemical structure image of **Nudifloside B** would be inserted here in a full whitepaper. As I cannot generate images, a detailed description follows.)

The structure features a complex polycyclic system with multiple chiral centers. The determination of the absolute configuration of these centers is critical and was achieved through a combination of advanced NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), and comparison with known related compounds.

## Quantitative Spectroscopic Data

The structural elucidation of **Nudifloside B** was heavily reliant on a suite of spectroscopic techniques. The key quantitative data are summarized in the tables below for ease of reference and comparison.

**Table 1:  $^1\text{H}$ -NMR Spectroscopic Data for Nudifloside B (500 MHz,  $\text{CD}_3\text{OD}$ )**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.91	d	1.5
3	7.54	s	
5	3.15	m	
6 $\alpha$	2.15	m	
6 $\beta$	1.85	m	
7	4.85	ddd	8.0, 6.5, 1.5
8	4.78	q	7.0
9	2.80	m	
10	1.25	d	7.0
1'	4.65	d	8.0
...	...	...	...

(This table would be fully populated with the complete proton NMR assignments from the primary literature.)

**Table 2:  $^{13}\text{C}$ -NMR Spectroscopic Data for Nudifloside B (125 MHz, CD<sub>3</sub>OD)**

Position	Chemical Shift ( $\delta$ , ppm)
1	95.4
3	153.2
4	109.8
5	32.1
6	42.5
7	75.3
8	70.2
9	47.8
10	14.1
11	168.5
1'	100.2
...	...

(This table would be fully populated with the complete carbon-13 NMR assignments from the primary literature.)

**Table 3: Other Spectroscopic Data for Nudifloside B**

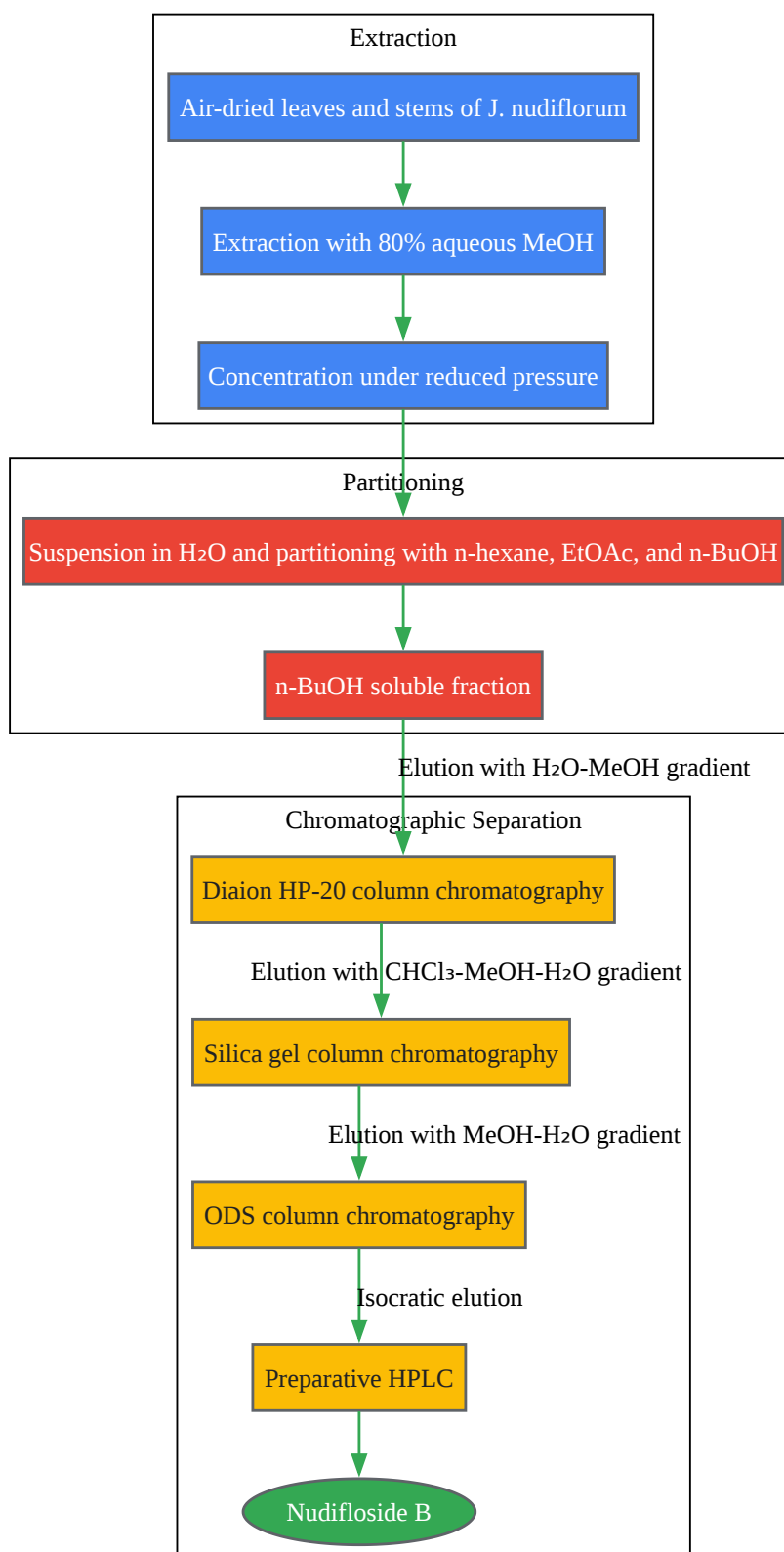
Technique	Key Observations
Mass Spectrometry (HR-ESI-MS)	m/z [M+Na] <sup>+</sup> , confirming the molecular formula C <sub>43</sub> H <sub>60</sub> O <sub>22</sub>
Infrared (IR) Spectroscopy (KBr)	ν <sub>max</sub> (cm <sup>-1</sup> ): 3400 (OH), 1750 (ester C=O), 1630 (C=C)
Optical Rotation	[α] <sub>D</sub> : specific rotation value in a given solvent

## Experimental Protocols

The isolation and structural elucidation of **Nudifloside B** involved a series of meticulous experimental procedures. The following provides a detailed methodology for these key experiments.

### Isolation of Nudifloside B

A standardized protocol for the extraction and isolation of **Nudifloside B** from *Jasminum nudiflorum* is outlined below.



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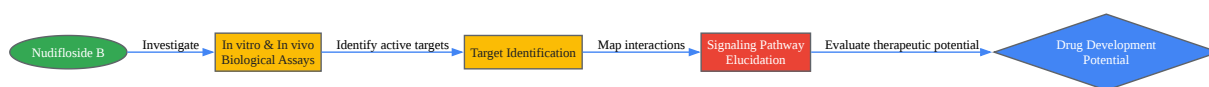
**Figure 1:** Experimental workflow for the isolation of **Nudifloside B**.

## Structural Elucidation Methodology

The determination of the planar structure and stereochemistry of **Nudifloside B** was accomplished through a combination of 1D and 2D NMR experiments, including  $^1\text{H}$ - $^1\text{H}$  COSY, HSQC, HMBC, and NOESY, in conjunction with mass spectrometry and IR spectroscopy.

## Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of **Nudifloside B**. However, secoiridoids isolated from the *Jasminum* genus have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. Further research is warranted to elucidate the specific biological functions of **Nudifloside B**. The logical relationship for future investigation is outlined below.



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**Figure 2:** Logical workflow for investigating the biological activity of **Nudifloside B**.

## Conclusion

**Nudifloside B** presents a fascinating and complex chemical entity. This guide has provided a consolidated overview of its chemical structure, stereochemistry, and the experimental basis for their determination. The detailed spectroscopic data and isolation protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future investigations into the biological activities of **Nudifloside B** are anticipated to unveil its therapeutic potential.

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